Cas no 897621-39-5 (2-phenoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide)

2-Phenoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide is a synthetic organic compound featuring a phenoxyacetamide core linked to a phenylpiperazine sulfonylethyl moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in the development of bioactive molecules. The sulfonyl and piperazine groups enhance solubility and binding affinity, while the phenoxyacetamide scaffold may contribute to metabolic stability. Its modular design allows for further derivatization, making it valuable for structure-activity relationship studies. The compound’s well-defined synthetic pathway ensures reproducibility, and its purity can be optimized for research applications. It is primarily of interest in drug discovery for targeting neurological or receptor-mediated pathways.
2-phenoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide structure
897621-39-5 structure
Product Name:2-phenoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide
CAS No:897621-39-5
MF:C20H25N3O4S
MW:403.495203733444
CID:6368254
PubChem ID:7188812
Update Time:2025-08-05

2-phenoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-phenoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide
    • 2-phenoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
    • AKOS024625246
    • MLS001235261
    • F2068-0713
    • 2-phenoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide
    • SMR000808026
    • HMS3022N09
    • 897621-39-5
    • 2-phenoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide
    • CHEMBL1356527
    • Inchi: 1S/C20H25N3O4S/c24-20(17-27-19-9-5-2-6-10-19)21-11-16-28(25,26)23-14-12-22(13-15-23)18-7-3-1-4-8-18/h1-10H,11-17H2,(H,21,24)
    • InChI Key: WTNAPVRNZJHTHY-UHFFFAOYSA-N
    • SMILES: C(NCCS(N1CCN(C2=CC=CC=C2)CC1)(=O)=O)(=O)COC1=CC=CC=C1

Computed Properties

  • Exact Mass: 403.15657746g/mol
  • Monoisotopic Mass: 403.15657746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 573
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 87.3Ų

2-phenoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide Pricemore >>

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Additional information on 2-phenoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide

Comprehensive Overview of 2-phenoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide (CAS No. 897621-39-5): Structure, Applications, and Research Insights

2-phenoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide (CAS No. 897621-39-5) is a synthetic organic compound featuring a unique molecular architecture combining phenoxy, acetamide, and phenylpiperazine moieties. Its structural complexity has garnered attention in pharmaceutical and biochemical research, particularly for its potential as a modulator of neurotransmitter receptors and enzyme inhibitors. The compound's sulfonylethyl linker enhances its solubility and bioavailability, making it a candidate for drug discovery pipelines.

Recent studies highlight the growing interest in phenylpiperazine derivatives like 897621-39-5, driven by their affinity for dopamine and serotonin receptors. Researchers are exploring its applications in central nervous system (CNS) disorders, aligning with trends in precision medicine and neuropharmacology. The compound’s structure-activity relationship (SAR) is under investigation to optimize selectivity and reduce off-target effects, a critical focus in modern drug design.

From a synthetic chemistry perspective, 2-phenoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide exemplifies advancements in heterocyclic chemistry. Its synthesis typically involves multi-step reactions, including sulfonylation and amide coupling, with yields optimized via green chemistry techniques. Analytical characterization employs HPLC, NMR, and mass spectrometry, ensuring purity for preclinical studies. These methodologies resonate with the industry’s shift toward sustainable synthesis and high-throughput screening.

The compound’s potential extends to biomarker research, where its interactions with G-protein-coupled receptors (GPCRs) are mapped using computational modeling. This aligns with the rise of AI-driven drug discovery, a hot topic in 2024, where machine learning predicts binding affinities to accelerate R&D. Notably, 897621-39-5 has been cited in patents targeting neurodegenerative diseases, reflecting its relevance in addressing aging populations.

In the context of market trends, demand for specialty chemicals like 2-phenoxy-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}acetamide is rising due to increased R&D investment in CNS therapeutics. Regulatory agencies emphasize ICH guidelines for its characterization, ensuring compliance with Good Manufacturing Practices (GMP). Suppliers often provide custom synthesis services, catering to academic and industrial labs seeking high-purity intermediates.

Future directions for CAS No. 897621-39-5 include exploring its synergistic effects with existing therapeutics and expanding its utility in personalized medicine. As the scientific community prioritizes translational research, this compound exemplifies the bridge between benchside innovation and clinical applications.

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